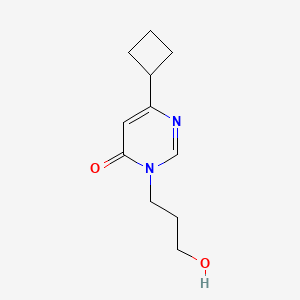
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one, also known as CBHP, is a pyrimidinone compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CBHP has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has also been found to reduce the expression of viral proteins and inhibit the replication of viruses, such as hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one in lab experiments is its relatively simple synthesis method. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one can exhibit cytotoxicity at high concentrations, which must be taken into account when designing experiments.
Future Directions
For the study of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one include the development of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one derivatives, further studies on its mechanism of action, and the development of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one-based drug delivery systems.
Synthesis Methods
The synthesis of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one involves the reaction of 4-chloro-6-cyclobutyl-2-methylpyrimidine with 3-hydroxypropylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one as a white solid with a melting point of 169-171°C.
Scientific Research Applications
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
properties
IUPAC Name |
6-cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-6-2-5-13-8-12-10(7-11(13)15)9-3-1-4-9/h7-9,14H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGQHSXHVSGKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637005.png)
![N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B6637009.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)

![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B6637075.png)
![2,3-Dihydro-1-benzofuran-2-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6637076.png)

![N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide](/img/structure/B6637100.png)
![(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B6637109.png)